molecular formula C28H41NO5Si B13834476 Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine-1-carboxylate

Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine-1-carboxylate

Cat. No.: B13834476
M. Wt: 499.7 g/mol
InChI Key: LFWGXIVKBPLQMD-UHFFFAOYSA-N
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Description

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxyphenyl and triisopropylsilyl groups. The final step involves the esterification of the carboxylate group with benzyl alcohol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding studies.

Medicine

In medicine, (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is unique due to its combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and biological interactions that similar compounds may not exhibit.

Properties

IUPAC Name

benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-tri(propan-2-yl)silyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO5Si/c1-19(2)35(20(3)4,21(5)6)34-26-17-29(28(32)33-18-22-10-8-7-9-11-22)16-25(31)27(26)23-12-14-24(30)15-13-23/h7-15,19-21,25-27,30-31H,16-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGXIVKBPLQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CN(CC(C1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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